molecular formula C20H30INO3 B1671723 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide CAS No. 129109-88-2

3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide

Cat. No. B1671723
M. Wt: 459.4 g/mol
InChI Key: PIQNXFBDPDECGD-WIYVAMDUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide, has the molecular formula C20H30INO3 . It has a molecular weight of 459.4 g/mol . The compound is also known by other synonyms such as 3-{[2-(hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C20H30NO3.HI/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3;/h5-9,16-18,22H,4,10-14H2,1-3H3;1H/q+1;/p-1 . The Canonical SMILES for this compound is CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.4 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound also has a rotatable bond count of 6 .

Scientific Research Applications

Oxygenated Fuels and Environmental Impact

Oxygenated fuels, including alcohols and ethers, are recognized for their potential in reducing environmental pollution and enhancing engine performance. These compounds burn more cleanly than conventional gasoline, producing lesser carbon monoxide (CO) and nitrogen oxides (NOx), which are significant pollutants. The incorporation of oxygenated compounds as additives can improve the octane number and oxygen content of gasoline, contributing to better combustion efficiency and reduced emissions. This aspect of research could be relevant to studying the compound , especially if it possesses oxygenating properties that could be applied in similar contexts (Awad et al., 2018).

Fermentation Processes and Biodegradable Polymers

The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) through fermentation processes highlights the relevance of structurally related carbon sources such as alkanes and alkanoic acids. These biodegradable polymers are significant for their applications in sustainable materials and environmental technology. The potential of the compound to serve as a precursor or intermediary in such processes could be an area of interest, considering its structural complexity and potential for chemical transformation (Sun et al., 2007).

Analytical Methods in Antioxidant Activity

The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. The development of analytical methods to determine antioxidant activity is of major interest, and compounds like the one could be relevant in this context if they possess antioxidant properties. The methods applied in antioxidant analysis could be adapted to study the antioxidant capacity of complex samples, including those containing the compound of interest (Munteanu & Apetrei, 2021).

Polytypism in Lead Iodide

The study of polytypism in materials like lead iodide (PbI2) offers insights into the structural diversity and application potential of inorganic compounds. The various stacking arrangements of layers result in different polytypes, which can influence the material's properties and applications. Research into the structural characteristics and polytypism of compounds related to "3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide" could reveal novel properties and applications in materials science (Beckmann, 2010).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(hydroxymethyl)-2-phenylbutanoate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.HI/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3;/h5-9,16-18,22H,4,10-14H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQNXFBDPDECGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926297
Record name 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide

CAS RN

129109-88-2
Record name 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 2
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 3
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 4
Reactant of Route 4
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 5
Reactant of Route 5
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 6
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.